molecular formula C16H20N2O2 B14379316 N~1~-Ethyl-N~2~-phenylcyclohex-1-ene-1,2-dicarboxamide CAS No. 90184-55-7

N~1~-Ethyl-N~2~-phenylcyclohex-1-ene-1,2-dicarboxamide

Cat. No.: B14379316
CAS No.: 90184-55-7
M. Wt: 272.34 g/mol
InChI Key: FGUGSSYSALZZHE-UHFFFAOYSA-N
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Description

N~1~-Ethyl-N~2~-phenylcyclohex-1-ene-1,2-dicarboxamide is a chemical compound known for its unique structure and properties It consists of a cyclohexene ring substituted with ethyl and phenyl groups, along with two carboxamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Ethyl-N~2~-phenylcyclohex-1-ene-1,2-dicarboxamide typically involves the reaction of cyclohexene derivatives with ethyl and phenyl amines under specific conditions. One common method is the condensation reaction between cyclohexene-1,2-dicarboxylic acid anhydride and N-ethyl-N-phenylamine. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-Ethyl-N~2~-phenylcyclohex-1-ene-1,2-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzylic or allylic positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

N~1~-Ethyl-N~2~-phenylcyclohex-1-ene-1,2-dicarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism by which N1-Ethyl-N~2~-phenylcyclohex-1-ene-1,2-dicarboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-Methyl-N~2~-phenylcyclohex-1-ene-1,2-dicarboxamide
  • N~1~-Ethyl-N~2~-benzylcyclohex-1-ene-1,2-dicarboxamide
  • N~1~-Ethyl-N~2~-phenylcyclohexane-1,2-dicarboxamide

Uniqueness

N~1~-Ethyl-N~2~-phenylcyclohex-1-ene-1,2-dicarboxamide is unique due to its specific substitution pattern and the presence of both ethyl and phenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

90184-55-7

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

1-N-ethyl-2-N-phenylcyclohexene-1,2-dicarboxamide

InChI

InChI=1S/C16H20N2O2/c1-2-17-15(19)13-10-6-7-11-14(13)16(20)18-12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3,(H,17,19)(H,18,20)

InChI Key

FGUGSSYSALZZHE-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(CCCC1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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